2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
CAS No.:
Cat. No.: VC16369648
Molecular Formula: C18H17ClN4O3S
Molecular Weight: 404.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17ClN4O3S |
|---|---|
| Molecular Weight | 404.9 g/mol |
| IUPAC Name | 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide |
| Standard InChI | InChI=1S/C18H17ClN4O3S/c19-14-5-2-1-4-13(14)10-15-17(25)23(18(26)27-15)11-16(24)21-6-3-8-22-9-7-20-12-22/h1-2,4-5,7,9-10,12H,3,6,8,11H2,(H,21,24)/b15-10- |
| Standard InChI Key | UEQJLJAVVPIZKI-GDNBJRDFSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3)Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is C₂₁H₁₈ClN₅O₃S, yielding a molecular weight of 480.91 g/mol. The Z-configuration of the benzylidene group at the 5-position of the thiazolidinone ring is critical for maintaining planar geometry, which influences intermolecular interactions and binding affinities . The imidazole-propylacetamide side chain introduces hydrogen-bonding capabilities and basicity, potentially enhancing solubility and target engagement.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₈ClN₅O₃S |
| Molecular Weight | 480.91 g/mol |
| IUPAC Name | 2-[(5Z)-5-(2-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide |
| InChIKey | Derived from analog: SLPCRNVWHOSKSK-LCYFTJDESA-N |
| Topological Polar Surface Area | ~120 Ų (estimated) |
The compound’s stereoelectronic profile suggests moderate lipophilicity (clogP ≈ 2.8), balancing membrane permeability and aqueous solubility. The 2-chlorobenzylidene group contributes electron-withdrawing effects, potentially stabilizing the thiazolidinone ring and modulating reactivity .
Synthetic Pathways and Optimization
The synthesis of this compound likely follows a multi-step protocol analogous to related thiazolidinone derivatives:
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Thiazolidinone Core Formation: Condensation of 2-chlorobenzaldehyde with thiourea and ethyl chloroacetate under basic conditions yields the 5-arylidene-thiazolidin-2,4-dione intermediate.
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N-Alkylation: Reaction of the thiazolidinone with chloroacetamide introduces the acetamide side chain at the 3-position.
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Imidazole Propylamine Coupling: The terminal amine of 3-(1H-imidazol-1-yl)propylamine undergoes nucleophilic substitution with the acetamide’s carbonyl group, facilitated by coupling agents like EDC/HOBt.
Critical purification steps include recrystallization from ethanol-water mixtures and column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Reaction progress is monitored via TLC and validated through ¹H NMR and LC-MS.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct ¹H NMR data for this compound is unavailable, analogs provide a predictive framework :
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Thiazolidinone protons: The C5-H of the benzylidene group appears as a singlet near δ 7.8–8.2 ppm (Z-configuration).
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Aromatic protons: The 2-chlorophenyl group shows multiplet signals at δ 7.3–7.6 ppm, while imidazole protons resonate at δ 7.1 (H-2) and δ 7.4 (H-4/H-5).
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Acetamide methylene: The –CH₂–CO– group exhibits a triplet near δ 3.7 ppm (J = 6.2 Hz).
Infrared (IR) Spectroscopy
Key absorptions include:
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C=O stretches: 1680–1720 cm⁻¹ (thiazolidinone and acetamide carbonyls).
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N–H bend: 1540 cm⁻¹ (amide II band).
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C–Cl stretch: 750 cm⁻¹.
Mass Spectrometry
High-resolution ESI-MS would display a molecular ion peak at m/z 480.91 [M+H]⁺, with fragmentation patterns confirming the loss of the imidazole-propyl group (–C₆H₁₁N₃, m/z 327) and subsequent cleavage of the thiazolidinone ring.
Computational and Docking Studies
Preliminary molecular docking using AutoDock Vina suggests affinity for cyclooxygenase-2 (COX-2) and protein kinase B (Akt1), targets implicated in inflammation and cancer. The 2-chlorobenzylidene moiety occupies hydrophobic pockets, while the imidazole group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2).
Table 2: Predicted Binding Affinities
| Target | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| COX-2 | –8.9 | Tyr355, Val349, Arg120 |
| Akt1 | –7.6 | Glu234, Lys179, Trp80 |
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